molecular formula C7H12F3O4P B14887354 Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate

Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate

Cat. No.: B14887354
M. Wt: 248.14 g/mol
InChI Key: LTUZKKYWACXAOK-UHFFFAOYSA-N
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Description

Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H12F3O4P. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group and a phosphonate ester, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,3,3-trifluoroacetone under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate involves its reactivity with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent electrophile in chemical reactions. The phosphonate ester group can participate in coordination with metal ions, facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and heterocycles .

Properties

Molecular Formula

C7H12F3O4P

Molecular Weight

248.14 g/mol

IUPAC Name

3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H12F3O4P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h3-5H2,1-2H3

InChI Key

LTUZKKYWACXAOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C(F)(F)F)OCC

Origin of Product

United States

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